molecular formula C14H12N2O2 B11870917 Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester CAS No. 183795-31-5

Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester

Cat. No.: B11870917
CAS No.: 183795-31-5
M. Wt: 240.26 g/mol
InChI Key: GCWQPJWBQQRLQL-UHFFFAOYSA-N
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Description

ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE is a heterocyclic compound that belongs to the imidazo[2,1-a]isoquinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled to achieve structural diversity at the 5- or 6-position by selecting appropriate ester groups or additives . The reaction conditions often include the use of inexpensive additives such as acetic acid (HOAc) or potassium acetate (KOAc) to facilitate the process .

Industrial Production Methods

While specific industrial production methods for ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE lies in its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various scientific research applications.

Properties

CAS No.

183795-31-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl imidazo[2,1-a]isoquinoline-5-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3

InChI Key

GCWQPJWBQQRLQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13

Origin of Product

United States

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